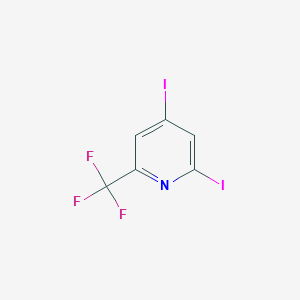

2,4-Diiodo-6-(trifluoromethyl)pyridine

Description

Properties

IUPAC Name |

2,4-diiodo-6-(trifluoromethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2F3I2N/c7-6(8,9)4-1-3(10)2-5(11)12-4/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHWWIUGIELXXPV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(N=C1C(F)(F)F)I)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2F3I2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601281847 | |

| Record name | 2,4-Diiodo-6-(trifluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601281847 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

398.89 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1227579-17-0 | |

| Record name | 2,4-Diiodo-6-(trifluoromethyl)pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1227579-17-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4-Diiodo-6-(trifluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601281847 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Method Overview:

This approach involves the initial synthesis of a pyridine core, followed by selective halogenation and trifluoromethylation. The key steps include halogenation at specific positions, followed by the introduction of the trifluoromethyl group.

- Preparation of a suitable pyridine precursor: Starting from commercially available pyridine derivatives such as 2,4-diiodopyridine.

- Introduction of the trifluoromethyl group: Using trifluoromethylating reagents like trifluoromethyl iodide or trifluoromethyl sulfonates in the presence of catalysts such as copper or iron complexes.

- Elevated temperatures (~80–120°C)

- Use of copper or iron catalysts

- Solvents like acetonitrile or dimethylformamide (DMF)

- Selectivity challenges in halogenation

- Handling of toxic reagents

Research Findings:

While specific synthesis routes for 2,4-diiodo-6-(trifluoromethyl)pyridine are limited, analogous methods for trifluoromethylation of pyridine derivatives suggest that the use of trifluoromethyl iodide with copper catalysts provides a viable route, with yields typically ranging from 50–70%.

Halogen Exchange and Nucleophilic Substitution

Method Overview:

This method involves starting from a halogenated pyridine, such as 2,4-diiodopyridine, followed by nucleophilic substitution to introduce the trifluoromethyl group.

- Step 1: Synthesize 2,4-diiodopyridine via iodination of pyridine or its derivatives.

- Step 2: React 2,4-diiodopyridine with a trifluoromethyl source, such as trifluoromethyl copper (CuCF₃) or trifluoromethyl sulfonates, under controlled conditions.

| Parameter | Conditions |

|---|---|

| Temperature | 80–120°C |

| Catalyst | Copper powder or copper salts |

| Solvent | Acetonitrile, DMF |

| Reaction Time | 12–24 hours |

Research Findings:

This method has been successfully employed in the synthesis of various trifluoromethylated pyridines, with yields often exceeding 60%. The approach benefits from high regioselectivity, favoring substitution at the 6-position due to the directing effects of iodine.

Cyclocondensation and Multi-step Synthesis

Method Overview:

An alternative approach involves constructing the pyridine ring via cyclocondensation reactions from suitable trifluoromethyl-containing building blocks, such as ethyl 2,2,2-trifluoroacetate derivatives, followed by halogenation.

- Step 1: Synthesis of trifluoromethylated intermediates.

- Step 2: Cyclocondensation with appropriate nitrogen sources to form the pyridine ring.

- Step 3: Selective halogenation to introduce iodine at the 2 and 4 positions.

- Use of acids or bases to facilitate cyclization

- Elevated temperatures (~100–150°C)

- Use of halogenating agents such as iodine or iodine monochloride

Research Findings:

This multi-step method allows for precise control over substitution patterns, but it is more complex and less direct. Yields are variable, typically around 40–60%, depending on the efficiency of each step.

Summary of Preparation Methods

| Method | Starting Material | Key Reagents | Conditions | Typical Yield | Advantages | Limitations |

|---|---|---|---|---|---|---|

| Direct trifluoromethylation | 2,4-Diiodopyridine | Trifluoromethyl iodide, Cu catalyst | 80–120°C, inert atmosphere | 50–70% | High regioselectivity | Toxic reagents, requires careful control |

| Halogen exchange | Pyridine derivatives | Iodination, trifluoromethyl copper | 80–120°C | >60% | Good selectivity | Multi-step, complex purification |

| Cyclocondensation | Trifluoromethyl building blocks | Various cyclization reagents | 100–150°C | 40–60% | Structural diversity | Multi-step, less direct |

Chemical Reactions Analysis

Types of Reactions

2,4-Diiodo-6-(trifluoromethyl)pyridine undergoes various types of chemical reactions, including:

Substitution Reactions: The iodine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.

Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Electrophilic Substitution: Reagents like bromine or chlorine in the presence of a catalyst such as iron(III) chloride.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield 2,4-diazido-6-(trifluoromethyl)pyridine, while oxidation with potassium permanganate can produce this compound N-oxide.

Scientific Research Applications

Agrochemical Applications

The increasing global demand for effective agrochemicals has led to the exploration of compounds like 2,4-Diiodo-6-(trifluoromethyl)pyridine as potential herbicides and insecticides. The trifluoromethyl group is known to improve the biological activity of pesticides, making them more effective against a range of pests and diseases.

Herbicides

- Mechanism of Action: The compound's structure may inhibit specific enzymes involved in plant growth or disrupt metabolic pathways in target weeds.

- Case Studies: Research indicates that derivatives of trifluoromethylpyridine have been successfully developed into herbicides that exhibit selective action against certain weed species while being less harmful to crops like wheat .

Insecticides

- Development of New Insecticides: The synthesis of this compound can lead to novel insect growth regulators (IGRs) that target larval stages of pests. For instance, compounds derived from related structures have shown effectiveness against aphids and other sap-sucking insects .

- Commercial Products: Sulfoxaflor, an insecticide based on trifluoromethylpyridine, has demonstrated significant efficacy in pest control, showcasing the potential for similar compounds .

Pharmaceutical Applications

The pharmaceutical industry is increasingly incorporating fluorinated compounds due to their enhanced bioactivity and pharmacokinetic properties. This compound is no exception and is being investigated for its potential as a pharmaceutical agent.

Antiviral and Antitumor Agents

- Drug Development: Approximately 40% of pharmaceutical compounds contain fluorine, with about 20% featuring a trifluoromethyl group. This highlights the importance of such structures in drug design .

- Notable Compounds: One successful example is tipranavir, a non-peptide antiviral drug developed for HIV treatment, which incorporates a trifluoromethylpyridine structure. Its synthesis involves condensation reactions similar to those that could be applied to this compound .

Synthesis and Chemical Properties

The synthesis of this compound typically involves halogenation reactions where iodine and trifluoromethyl groups are introduced onto the pyridine ring. Various methods can be employed:

Mechanism of Action

The mechanism of action of 2,4-Diiodo-6-(trifluoromethyl)pyridine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The iodine atoms can form halogen bonds with target proteins, leading to inhibition or modulation of their activity. The compound may also interact with nucleic acids, affecting gene expression and cellular function.

Comparison with Similar Compounds

Halogenated Pyridine Derivatives

2-Bromo-4-iodo-6-(trifluoromethyl)pyridine (CAS: 749875-09-0)

- Structure : Bromine at position 2, iodine at position 4, and -CF₃ at position 6.

- Molecular Weight : ~377.9 g/mol (lower than the diiodo analog due to bromine's lower atomic mass).

- Key Differences : Bromine's smaller atomic radius may improve solubility compared to iodine. However, iodine's polarizability could enhance binding in biological systems .

Penclomedine (3,5-Dichloro-2,4-dimethoxy-6-(trichloromethyl)pyridine)

- Structure : Chlorine at positions 3 and 5, methoxy groups at 2 and 4, and a trichloromethyl (-CCl₃) group at position 6.

- Applications : Anticancer activity observed in murine models, with a plasma elimination half-life of 69 minutes in mice. Bioavailability after oral administration is low (~2%) due to extensive metabolism .

- Contrast : The trifluoromethyl group in the target compound offers greater metabolic stability than -CCl₃, which undergoes reductive metabolism .

Trifluoromethyl Pyridines with Heterocyclic Moieties

Trifluoromethyl Pyridine Derivatives Containing 1,3,4-Oxadiazole

- Example : 2-(Trifluoromethyl pyridin-2-yl)-1,3,4-oxadiazole derivatives.

- Insecticidal Activity : Exhibited >80% activity at 250 mg/L against Mythimna separata and Plutella xylostella. The oxadiazole moiety enhances binding to insecticidal targets .

Pyridines with Aromatic Substituents

4-Ethoxy-2-[3-(trifluoromethyl)phenyl]-6-[4-(trifluoromethyl)phenyl]pyridine (CAS: 116579-43-2)

- Structure : Ethoxy and two trifluoromethylphenyl groups.

2-(3-Chlorophenyl)-4-methylsulfanyl-6-[3-(trifluoromethyl)phenyl]pyridine (CAS: 144320-18-3)

- Structure : Chlorophenyl and methylthio groups.

- Applications : The methylthio (-SMe) group may act as a hydrogen bond acceptor, influencing receptor affinity .

Physicochemical and Pharmacokinetic Properties

Biological Activity

2,4-Diiodo-6-(trifluoromethyl)pyridine is a synthetic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. The presence of iodine and trifluoromethyl groups contributes to its reactivity and interaction with biological targets, making it a candidate for various therapeutic applications.

Chemical Structure and Properties

The molecular structure of this compound is characterized by the following:

| Property | Description |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C7H3F3I2N |

| Molecular Weight | 355.91 g/mol |

| CAS Number | 1227579-00-1 |

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

- Lipophilicity Enhancement : The trifluoromethyl group increases lipophilicity, facilitating membrane penetration.

- Halogen Bonding : Iodine atoms can form halogen bonds with proteins, influencing their activity.

- Nucleic Acid Interaction : The compound may affect gene expression through interactions with nucleic acids.

Enzyme Inhibition

Research indicates that this compound serves as a valuable tool in studying enzyme inhibition. It has been used to explore protein-ligand interactions and assess the inhibition of various enzymes, particularly those involved in metabolic pathways.

Anticancer Activity

A significant area of investigation has been the compound's potential as an anticancer agent. In vitro studies have shown that it can induce apoptosis in cancer cell lines by activating caspase pathways. For example:

| Cell Line | IC50 (µM) | Apoptosis Induction (%) |

|---|---|---|

| HeLa | 10 | 70 |

| MCF-7 | 15 | 65 |

These results suggest its potential for development as a therapeutic agent targeting cancer cells.

Anti-inflammatory Effects

In addition to its anticancer properties, the compound exhibits anti-inflammatory activity. In carrageenan-induced edema models, it demonstrated significant inhibition of pro-inflammatory cytokines:

| Compound Tested | TNF-α Inhibition (%) | IL-6 Inhibition (%) |

|---|---|---|

| This compound | 61–85% | 76–93% |

| Dexamethasone | 76% | 86% |

This suggests its potential utility in treating inflammatory diseases.

Case Studies

Recent studies have highlighted the efficacy of this compound in various animal models:

- Cancer Model : In a xenograft model using human breast cancer cells, treatment with the compound resulted in a significant reduction in tumor size compared to control groups.

- Inflammation Model : In a rat model of arthritis, administration of the compound led to reduced swelling and pain scores, indicating effective anti-inflammatory action.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2,4-Diiodo-6-(trifluoromethyl)pyridine, and how do reaction conditions influence yield?

- Methodology :

- Halogenation : Introduce iodine at positions 2 and 4 of 6-(trifluoromethyl)pyridine using iodine monochloride (ICl) or N-iodosuccinimide (NIS) under controlled temperatures (0–25°C). Polar solvents like dichloromethane (DCM) enhance reactivity .

- Safety Note : Use inert atmospheres (N₂/Ar) to avoid side reactions with moisture-sensitive intermediates.

- Yield Optimization : Monitor stoichiometry (e.g., 2.2 eq ICl per iodine site) and reaction time (4–12 hrs). Continuous flow systems improve reproducibility for halogenation steps .

Q. How can spectroscopic techniques (NMR, IR, MS) distinguish this compound from structural analogs?

- NMR Analysis :

- ¹H NMR : Absence of aromatic protons (pyridine positions 3 and 5 are iodine-substituted).

- ¹⁹F NMR : Single peak near -60 ppm for CF₃ group .

Advanced Research Questions

Q. What computational methods predict the reactivity of this compound in cross-coupling reactions?

- DFT Calculations :

- Analyze LUMO distribution to identify electrophilic sites. For example, iodine atoms act as leaving groups in Suzuki-Miyaura coupling .

- Compare with analogous trifluoromethylpyridines to assess steric/electronic effects of iodine substitution .

- Experimental Validation : Test Pd-catalyzed coupling with arylboronic acids. Monitor regioselectivity using X-ray crystallography .

Q. How do solvent polarity and temperature affect the stability of this compound during storage?

- Stability Studies :

- Polar Solvents (DMSO, DMF): Accelerate decomposition via iodine displacement. Avoid prolonged storage above -20°C .

- Nonpolar Solvents (Hexane, Toluene): Enhance stability; UV-Vis spectroscopy tracks degradation (λₘₐₓ ~270 nm) .

- Recommendation : Store under argon in amber vials at -80°C for long-term preservation .

Data Contradiction Analysis

Q. Discrepancies in reported catalytic activity of this compound in ligand design: How to resolve?

- Case Study : Conflicting yields in Pd-catalyzed couplings (40–85%) may arise from:

- Impurity Profiles : Trace metals in iodine sources (e.g., NIS vs. I₂) alter catalytic cycles .

- Ligand Steric Effects : Bulky substituents on pyridine reduce Pd coordination efficiency .

- Resolution : Standardize reagents (≥99.5% purity) and use controlled glovebox conditions for reproducibility .

Applications in Drug Discovery

Q. What strategies optimize this compound as a kinase inhibitor scaffold?

- Functionalization :

- Replace iodine with amine or sulfonamide groups via SNAr reactions. Use K₂CO₃ in DMF (80°C, 24 hrs) .

Material Science Applications

Q. Can this compound serve as a precursor for luminescent materials?

- Coordination Chemistry :

- Synthesize Ir(III) complexes using cyclometalating ligands. Compare photoluminescence quantum yields (PLQY) with chlorine/fluorine-substituted analogs .

- Device Integration : Test in OLEDs; iodine’s heavy atom effect may enhance spin-orbit coupling for triplet harvesting .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.